molecular formula C17H18N6O B10975828 1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10975828
M. Wt: 322.4 g/mol
InChI Key: UJJAIYIGUQGFBZ-UHFFFAOYSA-N
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Description

1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with an appropriate amine, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents like ethanol, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-ETHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethyl-4-[(1-methylpyrazol-4-yl)methylideneamino]-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N6O/c1-3-23-16(17(24)21-14-7-5-4-6-8-14)15(11-20-23)18-9-13-10-19-22(2)12-13/h4-12H,3H2,1-2H3,(H,21,24)

InChI Key

UJJAIYIGUQGFBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N=CC2=CN(N=C2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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